N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound is a carboxamide-linked pyridopyrrolopyrimidine derivative featuring a fused heterocyclic core. Key structural attributes include:
- Molecular formula: C₁₇H₂₀N₄O₂ (MW: 312.37 g/mol) .
- Substituents:
- N,N-Diethyl group at the carboxamide position.
- Methyl groups at positions 1 and 7 of the pyrido-pyrrolo-pyrimidine scaffold.
- A ketone group at position 2.
- Physicochemical properties:
- Synthesis: Synthesized via condensation of intermediate carboxylic acids (e.g., 1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid) with diethylamine under CDI-mediated coupling .
Properties
IUPAC Name |
N,N-diethyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-5-20(6-2)17(23)13-9-12-15(19(13)4)18-14-8-7-11(3)10-21(14)16(12)22/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRULFQPGGZISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridopyrrolopyrimidine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted pyridopyrrolopyrimidines with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
- A549 (lung carcinoma) : IC50 values indicate effective growth inhibition.
- MCF7 (breast adenocarcinoma) : Similar trends in cytotoxicity were observed.
The presence of specific substituents enhances the compound's lipophilicity and cellular uptake, contributing to its biological activity.
Neuroprotective Effects
Emerging studies suggest that N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives may also possess neuroprotective properties.
Mechanism
These compounds are believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Building Block for Synthesis
N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow chemists to create various derivatives with tailored properties for specific applications.
Reaction Pathways
The compound can participate in multiple reaction pathways due to its functional groups:
- Condensation Reactions : Useful in forming larger polycyclic structures.
- Substitution Reactions : Can be modified to enhance biological activity or alter physical properties.
Anticancer Research Study
A study published in a peer-reviewed journal investigated the anticancer efficacy of N,N-diethyl derivatives on A549 and MCF7 cell lines. Results indicated a significant reduction in cell viability compared to untreated controls, confirming the compound's potential as a chemotherapeutic agent.
Neuroprotection Study
Another research project focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings highlighted a marked reduction in cell death and inflammation markers when treated with the compound compared to controls.
Mechanism of Action
The mechanism by which N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights structural and property differences between the target compound and analogues:
Key observations :
- Lipophilicity : The N,N-diethyl derivative (logP = 1.64) is less lipophilic than the N-benzyl analogue (logP = 2.47), likely due to the bulkier aromatic substituent in the latter .
- Hydrogen bonding: The N,N-diethyl compound has fewer hydrogen bond donors (0 vs.
- Steric effects : Substituents like benzyl or 2-ethylphenyl introduce steric hindrance, which may affect binding to biological targets compared to smaller alkyl groups .
Biological Activity
N,N-diethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structural framework that includes pyrido and pyrrolo rings. Its structure contributes to its lipophilicity and potential interactions with biological targets. The compound is part of a broader class of pyrimidine derivatives known for diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral enzymes or receptors involved in disease processes. For instance, derivatives of similar compounds have shown significant antiviral effects against COVID-19 by preventing viral growth in Vero cells by over 90% without notable cytotoxicity .
- Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. For example, related compounds have shown IC50 values in the low micromolar range against HeLa and CFPAC-1 cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific kinases and enzymes by binding to their active sites. This action can disrupt critical cellular pathways involved in proliferation and survival .
- Molecular Interactions : Computational studies indicate that the compound interacts favorably within the binding pockets of target proteins, suggesting strong non-covalent interactions that could enhance its efficacy .
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-diethyl-1,9-dimethyl-4-oxo... | Similar heterocyclic structure | Antiviral properties |
| 1-methyl-4-oxo... | Methyl groups at different positions | Potential anticancer activity |
| N-(3-methoxyphenyl)-... | Additional aromatic substitution | Enhanced biological activity |
This table illustrates how variations in structure can influence biological outcomes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within this class:
- Antiviral Studies : A set of pyrido-pyrrolopyrimidines was synthesized and tested for their ability to inhibit the replication of the COVID-19 virus. The results indicated that several derivatives significantly reduced viral load in infected cells while exhibiting minimal cytotoxicity .
- Cytotoxic Evaluations : Research on related pyrrolo[2,3-d]pyrimidine derivatives revealed promising cytostatic effects on various cancer cell lines. One study reported an IC50 value of 0.79 µM for a derivative against pancreatic adenocarcinoma cells .
- Mechanistic Insights : Investigations into the mechanism of action highlighted that these compounds could induce apoptosis in cancer cells through specific signaling pathways .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
The synthesis typically involves alkylation and condensation reactions under controlled conditions. For example, a general procedure involves reacting substituted pyridopyrrolopyrimidine precursors with diethylcarbamoyl chloride in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours . Characterization relies on:
- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., δ 3.72 ppm for NCH3 in DMSO-d6) and aromatic proton environments .
- Mass spectrometry (CI) to verify molecular weight (e.g., [M+H]+ at m/z 299.1) .
- Elemental analysis to validate purity (e.g., C 64.37% vs. calcd. 64.41%) .
Basic: How do reaction conditions (solvent, temperature, catalyst) influence the synthesis of this compound?
- Solvent polarity (e.g., DMSO vs. DMF) affects reaction rates and yields by stabilizing intermediates. Polar aprotic solvents enhance nucleophilic substitution .
- Temperature control (80–100°C) minimizes side reactions like over-alkylation .
- Catalysts such as triethylamine or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) improve coupling efficiency in carboxamide formation .
Advanced: What computational or high-throughput strategies can optimize synthesis pathways?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to prioritize experimental conditions .
- High-throughput screening with automated reactors can test solvent/catalyst combinations, reducing trial-and-error approaches .
- Machine learning models trained on spectral and reaction databases (e.g., ICReDD’s workflow) identify optimal parameters for yield and purity .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Discrepancies in NMR signals (e.g., δ 6.85 ppm for CH vs. δ 7.10 ppm in similar analogs) may arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 can shift aromatic proton resonances .
- Tautomeric equilibria : The 4-oxo group may cause keto-enol tautomerism, altering peak splitting .
- Dynamic NMR experiments or variable-temperature studies can clarify exchange processes .
Advanced: What biological targets or mechanisms are hypothesized for this compound?
Structural analogs (e.g., pyridopyrrolopyrimidines) suggest potential interactions with:
- Kinases : Inhibition of ATP-binding pockets due to planar heterocyclic cores .
- Topoisomerases : Intercalation via aromatic stacking, disrupting DNA replication .
- Inflammatory pathways : Modulation of COX-2 or NF-κB signaling, inferred from related compounds .
Methodology: Use kinase inhibition assays (e.g., ADP-Glo™) and molecular docking to validate targets .
Advanced: How can researchers address discrepancies in elemental analysis results?
Minor deviations (e.g., C 64.37% vs. calcd. 64.41%) may result from:
- Hygroscopicity : Moisture absorption during handling; store samples in desiccators .
- Incomplete combustion : Use high-purity oxygen in CHNS analyzers and replicate measurements .
- Byproduct contamination : Purify via silica gel chromatography (ethyl acetate/hexane gradients) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Cellular assays : Dose-response curves (IC50) in cancer cell lines (e.g., MCF-7, HeLa) .
- Protein binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for kinases .
- Metabolomics : LC-MS/MS to track downstream metabolic perturbations .
Advanced: How does regioselectivity in substitution reactions affect the compound’s properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
